Opicapone - 923287-50-7

Opicapone

Catalog Number: EVT-277598
CAS Number: 923287-50-7
Molecular Formula: C15H10Cl2N4O6
Molecular Weight: 413.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Opicapone (2,5‐dichloro‐3‐(5‐(3,4‐dihydroxy‐5‐nitrophenyl)‐1,2,4‐oxadiazol‐3‐yl)‐4,6‐dimethylpyridine 1‐oxide) is a synthetic organic compound classified as a nitrocatechol. Its primary role in scientific research is as a highly potent, selective, and peripherally acting inhibitor of the enzyme catechol-O-methyltransferase (COMT).

Future Directions
  • Elucidating the specific roles of different Sulfotransferases (SULT) and UDP-glucuronosyltransferases (UGT) enzymes in Opicapone metabolism: This will aid in understanding inter-individual variability in its pharmacokinetics and potential drug-drug interactions. [, , ]
  • Investigating the long-term effects of Opicapone on non-motor symptoms in Parkinson's disease: While short-term efficacy in managing motor fluctuations is well documented, further research is needed to understand its impact on other PD manifestations like cognitive decline and sleep disturbances.
  • Exploring its potential applications beyond Parkinson's disease: Given its impact on catecholamine metabolism, studying Opicapone's potential in other conditions involving COMT dysregulation, such as Restless Leg Syndrome, could be valuable.
  • Developing novel drug delivery systems for Opicapone: Optimizing its delivery to further enhance efficacy and patient compliance is an area of interest.

Opicapone 3-O-sulfate

Compound Description: Opicapone 3-O-sulfate is a phase II metabolite of Opicapone. It is formed by the sulfation of Opicapone, primarily by sulfotransferase (SULT) enzymes, particularly SULT1A11 and SULT1A12. [, ]

Relevance: This compound is a major metabolite of Opicapone. Understanding its formation and the enzymes involved is crucial for comprehending the pharmacokinetic profile of Opicapone. [, ]

Opicapone-3-O-glucuronide

Compound Description: Opicapone-3-O-glucuronide is a phase II metabolite of Opicapone, formed by the glucuronidation of Opicapone. This reaction is primarily catalyzed by UGT enzymes, particularly UGT1A7, UGT1A8, UGT1A9, and UGT1A10. [, ]

Relevance: This compound is a major metabolite of Opicapone in mice. This metabolic pathway, alongside sulfation, is important for the elimination of Opicapone. []

N-oxide reduced form of Opicapone

Compound Description: This metabolite is formed through the reduction of the N-oxide moiety in Opicapone. [, ]

Relevance: While not as prominent as the 3-O-sulfate and 3-O-glucuronide metabolites, this reduced form is another metabolic product of Opicapone observed in rats, indicating multiple metabolic pathways are involved in Opicapone breakdown. [, ]

N-acetyl derivative of Opicapone

Compound Description: This metabolite results from a two-step process: reduction of the nitro group in Opicapone, followed by N-acetylation. []

Relevance: The presence of this metabolite suggests that Opicapone undergoes a reduction step in its metabolic pathway, highlighting the complexity of its metabolism. []

Entacapone

Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor, used as an adjunctive therapy to levodopa in Parkinson’s disease. It is known to be less potent than Tolcapone, another COMT inhibitor, but requires multiple daily doses. [, , , ]

Relevance: Entacapone serves as a comparator drug to Opicapone in numerous studies. Opicapone is investigated for its potential to offer improved efficacy (longer duration of action) and once-daily dosing compared to Entacapone. [, , , ]

Tolcapone

Compound Description: Tolcapone is another catechol-O-methyltransferase (COMT) inhibitor. It is considered more potent than Entacapone but carries a risk of liver toxicity. [, , , ]

Relevance: Tolcapone, similar to Entacapone, serves as a comparator to Opicapone. Opicapone is studied for its potential to provide potent COMT inhibition while avoiding the liver toxicity associated with Tolcapone. [, , , ]

Relevance: Opicapone is specifically designed as an adjunctive therapy to Levodopa. By inhibiting COMT, Opicapone enhances Levodopa bioavailability, aims to reduce motor fluctuations, and increases "on-time" for patients. [, , , , , , ]

3-O-Methyldopa (3-OMD)

Compound Description: 3-O-Methyldopa is the primary metabolite of Levodopa, formed by the action of COMT. Its formation reduces the amount of Levodopa available to cross the blood-brain barrier. [, , ]

Relevance: Opicapone, through COMT inhibition, reduces 3-OMD formation. This leads to increased Levodopa levels, ultimately improving its therapeutic effect in PD patients. [, , ]

Carbidopa

Compound Description: Carbidopa is a decarboxylase inhibitor often co-administered with Levodopa. It prevents the peripheral conversion of Levodopa to dopamine, thereby increasing the amount of Levodopa reaching the brain. [, , , ]

Relevance: Carbidopa is often part of the standard Levodopa therapy regimen that Opicapone is co-prescribed with. The combination seeks to optimize Levodopa delivery and manage motor fluctuations in Parkinson's disease. [, , , ]

Benserazide

Compound Description: Similar to Carbidopa, Benserazide is a peripheral decarboxylase inhibitor that enhances the bioavailability of Levodopa by preventing its peripheral breakdown. []

Relevance: Opicapone has been investigated in combination with Levodopa/Benserazide formulations, demonstrating its potential to work synergistically with this combination to improve Levodopa bioavailability. []

Acetaminophen (Paracetamol)

Compound Description: Acetaminophen is a widely used analgesic and antipyretic drug. It is also a substrate for sulfation by SULT enzymes, particularly SULT1A1. []

Relevance: Acetaminophen was used in studies to investigate potential drug-drug interactions with Opicapone. Results indicated no significant interaction as Acetaminophen did not affect Opicapone sulfation. []

Quercetin

Compound Description: Quercetin is a flavonoid with antioxidant properties. It acts as a potent inhibitor of SULT1A1 enzymes. [, ]

Relevance: Quercetin was employed in studies to investigate the role of SULT1A1 in Opicapone metabolism. As a potent inhibitor, it successfully inhibited Opicapone sulfation, confirming the significance of SULT1A1 in this metabolic pathway. [, ]

2,6-Dichloro-4-nitrophenol (DCNP)

Compound Description: DCNP is a known selective inhibitor of SULT1A1 enzymes. [, ]

Relevance: Similar to Quercetin, DCNP was used to confirm the role of SULT1A1 in Opicapone metabolism. Its inhibitory effects on Opicapone sulfation further validated the importance of this particular SULT isoform. [, ]

Dopamine

Compound Description: Dopamine is a neurotransmitter that plays a crucial role in motor control, reward-motivated behavior, and several other brain functions. In PD, there is a loss of dopaminergic neurons leading to the motor symptoms observed. []

Relevance: While Opicapone does not directly interact with dopamine, it indirectly increases dopamine levels in the brain by enhancing Levodopa bioavailability. Understanding dopamine's role and Opicapone's indirect influence is essential in managing PD. []

Istradefylline

Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist used as adjunctive therapy to levodopa/carbidopa in PD. It provides modest improvements in OFF time. []

Relevance: Istradefylline serves as a comparator drug to Opicapone. Studies aim to compare the efficacy and safety of both drugs in managing OFF episodes in Parkinson’s disease. []

Overview

Opicapone is a novel compound primarily used in the treatment of Parkinson's disease. It functions as a catechol-O-methyltransferase inhibitor, enhancing the effects of levodopa therapy by preventing the breakdown of levodopa into inactive metabolites. This leads to improved motor function in patients suffering from Parkinson's disease. The compound's chemical structure is represented as (4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one .

Source and Classification

Opicapone is classified as a pharmaceutical compound and is synthesized through various chemical processes. It has been approved for use in several countries and is marketed under different brand names. The compound is derived from the class of oxadiazoles and pyridines, which are known for their biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Opicapone involves multiple steps that can vary based on the specific process used. A notable method includes:

  1. Formation of the Central Ring Structure: The synthesis begins with the reaction between 2,5-dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride and 4-hydroxy-3-methoxy-5-nitrobenzonitrile in the presence of a solvent such as toluene and a base like a tertiary amine .
  2. Temperature Control: Optimal reaction temperatures range from 90°C to 130°C, which enhances yield and purity while minimizing side products .
  3. Purification: The final product can be purified using various organic solvents including methanol, ethanol, and dimethyl sulfoxide .

This synthetic route has been shown to produce Opicapone with high yields and minimal impurities, making it a cost-effective process compared to traditional methods.

Molecular Structure Analysis

Structure and Data

Opicapone's molecular formula is C16_{16}H14_{14}Cl2_{2}N4_{4}O4_{4}. Its structure includes:

  • A central oxadiazole ring.
  • A pyridine moiety.
  • Multiple functional groups including hydroxyl, nitro, and dichloro substituents.

The compound exhibits a complex three-dimensional structure that contributes to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of Opicapone include:

  1. Nucleophilic Substitution: The reaction between the pyridine derivative and the benzene derivative leads to the formation of the oxadiazole ring.
  2. Oxidation Steps: Subsequent oxidation reactions convert intermediates into Opicapone using reagents such as hydrogen peroxide or other pharmaceutically acceptable oxidizing agents .
  3. Purification Reactions: The final purification stages often involve recrystallization or solvent extraction techniques to isolate pure Opicapone from byproducts .

These reactions highlight the importance of careful control over reaction conditions to achieve desired yields and purity levels.

Mechanism of Action

Process and Data

Opicapone acts by inhibiting catechol-O-methyltransferase, an enzyme responsible for the degradation of catecholamines such as dopamine. By blocking this enzyme, Opicapone increases the availability of levodopa in the brain, thus enhancing its therapeutic effects in managing Parkinson's disease symptoms. This mechanism leads to improved motor function and reduced "off" time in patients undergoing treatment with levodopa .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Opicapone exhibits several notable physical and chemical properties:

  • Melting Point: The compound has a defined melting point that indicates its purity.
  • Solubility: It is soluble in common organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme temperatures or humidity .

These properties are crucial for its formulation into pharmaceutical products.

Applications

Scientific Uses

Opicapone is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It is prescribed as an adjunct therapy to enhance the efficacy of levodopa.
  • Research Applications: Studies on Opicapone contribute to understanding its pharmacokinetics, metabolism, and potential interactions with other medications .
Introduction to Opicapone: Pharmacological Context and Development

Biochemical Basis of Parkinson’s Disease and Dopaminergic Therapy

Parkinson’s disease (PD) is characterized by the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to severe striatal dopamine deficiency. This neurotransmitter deficit manifests clinically as bradykinesia, rigidity, resting tremor, and postural instability. Levodopa (L-DOPA), the metabolic precursor to dopamine, remains the cornerstone of symptomatic PD treatment. However, when administered orally, less than 10% of levodopa crosses the blood-brain barrier due to extensive peripheral metabolism by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). The former is mitigated by co-administration of AADC inhibitors (e.g., carbidopa), but peripheral COMT activity remains a major contributor to levodopa’s short half-life (approximately 1.5 hours) and fluctuating plasma concentrations. This pharmacokinetic profile results in pulsatile dopaminergic stimulation, which drives motor complications ("wearing-off" phenomena and dyskinesias) in over 50% of patients within 5 years of treatment [1] [8].

Catechol-O-Methyltransferase (COMT) Inhibition as a Therapeutic Strategy

COMT is a magnesium-dependent enzyme that catalyzes the O-methylation of levodopa to 3-O-methyldopa (3-OMD) using S-adenosylmethionine as a methyl donor. This metabolite competes with levodopa for transport across the blood-brain barrier, further reducing central dopamine synthesis. COMT inhibition thus serves two critical purposes:

  • Increased Bioavailability: By blocking peripheral levodopa degradation, inhibitors elevate plasma levodopa levels by 40-90% [5].
  • Stabilized Pharmacokinetics: Prolonging levodopa’s half-life reduces peak-trough plasma fluctuations, promoting continuous dopaminergic stimulation [3] [9].

Preclinical models demonstrate that COMT inhibition extends the duration of levodopa’s motor effects without increasing peak dyskinesia severity. This mechanistic rationale underpins the clinical use of COMT inhibitors as adjuncts to levodopa/AADC inhibitor regimens [6].

Evolution of COMT Inhibitors: From Tolcapone to Third-Generation Opicapone

The development of COMT inhibitors progressed through three generations, each addressing limitations of predecessors:

  • First-Generation (Tolcapone):Tolcapone, a nitrocatechol-based inhibitor, demonstrated potent central and peripheral COMT inhibition (IC₅₀ = 300 nM). However, its association with fulminant hepatotoxicity led to restricted use and mandatory liver monitoring [6] [9].

  • Second-Generation (Entacapone):This peripherally restricted inhibitor eliminated central side effects and hepatotoxicity risks but required frequent dosing (4–8x daily) due to short half-life (0.5 hours) and moderate efficacy (30–45% reduction in daily "off-time") [9].

  • Third-Generation (Opicapone):Designed to overcome pharmacokinetic and safety limitations, opicapone features a nitroheterocyclic moiety (pyridine-N-oxide) linked to the nitrocatechol pharmacophore. This structure confers:

  • Ultra-High Affinity: Sub-picomolar binding (Kd = 0.0002 nM) enables sustained enzyme inhibition [9].
  • Peripheral Selectivity: Negligible blood-brain barrier penetration minimizes neuropsychiatric side effects [5].
  • Long Duration: Despite a plasma half-life of 1–2 hours, opicapone’s COMT inhibition in erythrocytes persists for >24 hours due to slow dissociation kinetics [5] [9].

Table 1: Comparative Properties of COMT Inhibitors

PropertyTolcaponeEntacaponeOpicapone
COMT IC₅₀300 nM100 nM0.0002 nM
Peripheral SelectivityNoYesYes
Dosing Frequency3x daily4-8x dailyOnce daily
Key LimitationHepatotoxicityShort durationNone known

Clinical trials validated opicapone’s superiority:

  • In the BIPARK studies, opicapone 50 mg reduced daily "off-time" by 60 minutes vs. placebo, outperforming entacapone (40 minutes) [9].
  • The EPSILON trial demonstrated significant improvement in Unified Parkinson’s Disease Rating Scale (UPDRS) Part III scores (–2.2 points vs. placebo, p=0.010) in non-fluctuating patients [1] [8].

Table 2: Clinical Efficacy of Opicapone in Key Trials

TrialPopulationDurationPrimary OutcomeResult (vs. Placebo)
BIPARK IPD with motor fluctuations14-15 weeks∆ Daily "Off" time-60 min (p<0.001)
EPSILONPD without fluctuations24 weeks∆ MDS-UPDRS Part III-2.2 points (p=0.010)
REONPARKEarly fluctuations3 months% Patients with CGI-C improvement73.5% (p<0.001)

Mechanistic Advancements:Opicapone’s unique bis-substituted structure allows formation of a stable carbamoyl bridge with COMT’s active-site lysine, explaining its prolonged inhibition. Molecular dynamics simulations confirm this complex persists 200-fold longer than tolcapone-enzyme binding [9]. This translates to steadier levodopa plasma concentrations, as shown in pharmacokinetic studies where opicapone increased levodopa’s area under the curve (AUC) by 45% and trough levels (Cmin) by 61% without altering peak concentrations (Cmax) [5] [12].

Clinical Positioning:Long-term extensions (e.g., EPSILON open-label phase) confirm opicapone’s sustained benefits: patients maintained stable motor improvements for 12 months without increased dyskinesia incidence (11.6% vs. 16.3% in delayed starters) [7]. Additionally, real-world studies (REONPARK) show 45.6% of early-fluctuating patients became free of "off" periods within 3 months [3]. Notably, opicapone also alleviates neuropsychiatric fluctuations, improving executive function (FAB test: p<0.001) and mood symptoms (HAM-A: p=0.001) during "off" phases [2] [4].

Properties

CAS Number

923287-50-7

Product Name

Opicapone

IUPAC Name

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol

Molecular Formula

C15H10Cl2N4O6

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3

InChI Key

ASOADIZOVZTJSR-UHFFFAOYSA-N

SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]

Solubility

minimal

Synonyms

CS-1268;Opicapone;BIA 9-1067;100G,500G,1KG;Opicapone (BIA 9-1067);5-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-3-nitro-1,2-benzenediol;2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide;1,2-Benzenediol, 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-3-nitro-

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.